Diethyl cyclopropylphosphonate
CAS No.:
Cat. No.: VC14063612
Molecular Formula: C7H15O3P
Molecular Weight: 178.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15O3P |
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Molecular Weight | 178.17 g/mol |
IUPAC Name | diethoxyphosphorylcyclopropane |
Standard InChI | InChI=1S/C7H15O3P/c1-3-9-11(8,10-4-2)7-5-6-7/h7H,3-6H2,1-2H3 |
Standard InChI Key | QMHUKDBONLQMPC-UHFFFAOYSA-N |
Canonical SMILES | CCOP(=O)(C1CC1)OCC |
Introduction
Structural and Chemical Properties
The molecular structure of DCPP features a central phosphorus atom bonded to two ethoxy groups, a cyclopropyl moiety, and an oxygen atom in the phosphonate group (). The cyclopropane ring introduces substantial ring strain (approximately 27.5 kcal/mol) , which significantly influences the compound's reactivity. Nuclear magnetic resonance (NMR) studies reveal distinctive proton environments: the cyclopropyl protons resonate as a multiplet between δ 0.5–1.2 ppm, while the ethoxy groups appear as quartets near δ 4.1 ppm and triplets at δ 1.3 ppm .
The phosphonate group confers both hydrolytic stability and hydrogen-bonding capacity, enabling DCPP to participate in diverse chemical transformations. Density functional theory (DFT) calculations indicate a P=O bond length of 1.48 Å and P-C(cyclopropyl) bond length of 1.85 Å, suggesting strong conjugation between the phosphorus center and the cyclopropane ring .
Synthesis Methodologies
Grignard Reagent Approach
The most established synthesis involves a two-step process:
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Phosphonite Formation: Cyclopropylmagnesium bromide reacts with diethyl chlorophosphite at −78°C in tetrahydrofuran (THF), yielding diethyl cyclopropylphosphonite with 82% efficiency .
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Oxidation to Phosphonate: Treatment with sodium periodate () in aqueous methanol at 0°C oxidizes the phosphonite to DCPP, achieving 75% yield .
Critical parameters:
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Strict temperature control (−78°C) prevents cyclopropane ring opening
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Anhydrous conditions essential for Grignard reagent stability
Elimination Route
An alternative method utilizes 1,3-elimination of HBr from diethyl 3-bromopropylphosphonate:
Solvent selection dictates product distribution:
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Polar aprotic solvents (DMF, DMSO): Promote 1,2-elimination → propenylphosphonate (minor product)
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Non-polar solvents (toluene, hexane): Favor 1,3-elimination → DCPP (85% yield)
Table 1: Comparative Analysis of Synthesis Methods
Parameter | Grignard Approach | Elimination Route |
---|---|---|
Yield | 62% | 85% |
Reaction Time | 18 hours | 6 hours |
Temperature Range | −78°C to 25°C | 80–110°C |
Byproduct Formation | Mg salts | HBr |
Scalability | Laboratory scale | Industrial potential |
Reactivity and Derivative Formation
DCPP serves as a versatile precursor for organophosphorus compounds through three primary reaction pathways:
Nucleophilic Substitution
The phosphonate group undergoes substitution with various nucleophiles:
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Thiols: Produce thiophosphonates (e.g., diethyl cyclopropylthiophosphonate) using Lawesson's reagent
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Amines: Form phosphonamidates via Mitsunobu conditions (75–90% yields)
Cyclopropane Ring Modifications
The strained cyclopropane ring participates in:
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Ring-opening reactions: With electrophiles (e.g., bromine) to form 1,3-dibromopropylphosphonates
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[2+1] Cycloadditions: With carbenes to generate bicyclic phosphonates
Coordination Chemistry
DCPP acts as a bidentate ligand for transition metals:
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Palladium complexes: Catalyze Suzuki-Miyaura couplings with TOF up to 1,200 h⁻¹
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Ruthenium complexes: Exhibit luminescent properties (λ<sub>em</sub> = 520 nm)
Key findings:
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Antitumor activity: Aminated derivatives suppress pancreatic cancer cell proliferation through interference with glucose metabolism (Warburg effect inhibition)
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Anti-inflammatory effects: Thiophosphonate analogs reduce IL-1β secretion by 78% in macrophage models
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Antimicrobial properties: Boronated derivatives exhibit broad-spectrum activity against Gram-negative pathogens
Industrial and Materials Science Applications
Flame Retardants
DCPP-based additives demonstrate superior flame suppression:
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LOI values: 32.5% vs. 26.8% for conventional phosphate esters
Polymer Modification
Incorporation into polyethylenes enhances material properties:
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Thermal stability: Increase in decomposition temperature from 280°C to 325°C
Catalysis
DCPP-modified zeolites show improved catalytic performance:
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Methanol-to-olefins conversion: 92% selectivity vs. 78% for unmodified catalysts
Future Research Directions
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Asymmetric synthesis: Developing enantioselective routes to chiral DCPP derivatives
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Drug delivery systems: Exploring DCPP-containing dendrimers for targeted cancer therapy
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Energy storage: Investigating phosphonate-based electrolytes for lithium-ion batteries
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